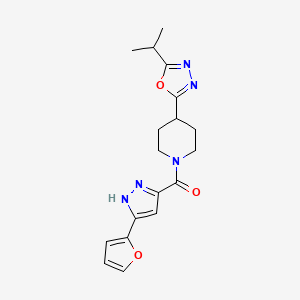

![molecular formula C16H15N5O4S B2794153 ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 877630-05-2](/img/structure/B2794153.png)

ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

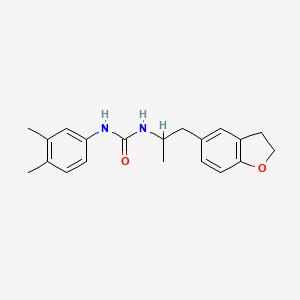

The compound is a complex organic molecule that contains several functional groups including an ester (benzoate), a thioamide, and a pyrazolo[3,4-d]pyrimidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrazolo[3,4-d]pyrimidine core could potentially be formed through a cyclization reaction . The thioacetamido group might be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine ring is a heterocyclic ring containing nitrogen atoms . The presence of the thioamide could introduce interesting electronic and steric effects .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The ester could undergo hydrolysis or transesterification reactions. The thioamide might be susceptible to hydrolysis or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure and the nature of its functional groups. For example, the presence of an ester could make the compound more lipophilic, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Assessment

- A study by Fadda et al. (2017) described the synthesis of various heterocycles, including pyrazolo[3,4-d]pyrimidin derivatives, and their evaluation as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anti-Inflammatory Activity

- Research conducted by Abignente et al. (1992) explored the antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, which are structurally related to ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate (Abignente et al., 1992).

Antimicrobial Activity

- A study by Khobragade et al. (2010) synthesized pyrazolo[3,4-d]pyrimidin derivatives and assessed their antibacterial and antifungal activity, demonstrating significant antimicrobial properties (Khobragade et al., 2010).

Enzymatic Activity Enhancement

- Research by Abd and Awas (2008) involved the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives, revealing a potent effect on increasing the reactivity of the enzyme cellobiase (Mohamed Abd & Gawaad Awas, 2008).

Synthesis of C-Nucleosides

- Khadem et al. (1989) described the synthesis of nitrogen-bridged purine-like C-nucleosides from related compounds, highlighting the versatility of these types of chemical structures in synthesizing nucleoside analogs (Khadem et al., 1989).

Green Chemistry Applications

- A study by Al-Matar et al. (2010) focused on the green, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating environmentally friendly synthetic approaches (Al-Matar et al., 2010).

Supramolecular Architecture

- Pietrzak et al. (2018) explored the crystal structures of ethyl phosphonates and phosphonamidates, which are structurally related, to understand their supramolecular architectures (Pietrzak et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to have a wide range of biological and pharmacological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, some pyrazoline derivatives have been found to inhibit AchE activity, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

For example, some pyrazoline derivatives have been reported to affect the production of reactive oxygen species (ROS), which are produced by cells through their routine metabolic pathways . Overexpression of ROS has been linked to disease development .

Result of Action

For example, some pyrazoline derivatives have been reported to have antioxidant and antitumor activities . They have also been found to affect the level of malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S/c1-2-25-15(24)9-5-3-4-6-11(9)18-12(22)8-26-16-19-13-10(7-17-21-13)14(23)20-16/h3-7H,2,8H2,1H3,(H,18,22)(H2,17,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHCHXBJSWRPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

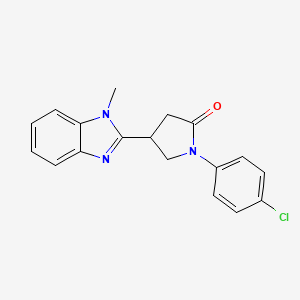

![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2794073.png)

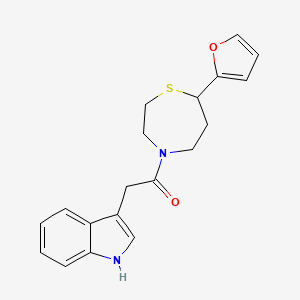

![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)

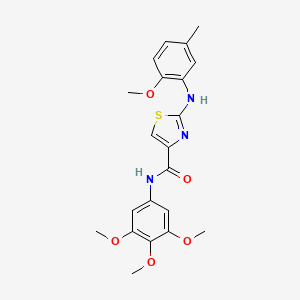

![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)

![N-(2-Methoxy-2-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794089.png)

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)

![2-bromo-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2794092.png)